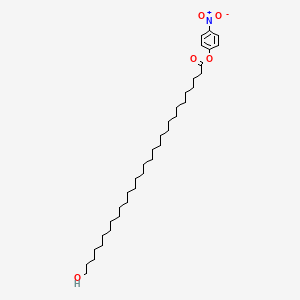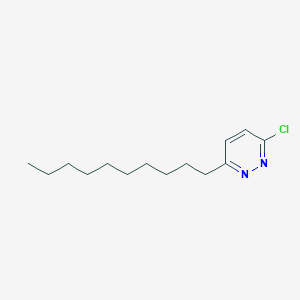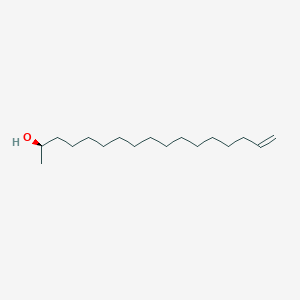
(2R)-heptadec-16-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-heptadec-16-en-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by a long carbon chain with a double bond and a hydroxyl group attached to the second carbon atom. This compound is chiral, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-heptadec-16-en-2-ol can be achieved through various methods. One common approach involves the reduction of the corresponding ketone, heptadec-16-en-2-one, using a chiral reducing agent to ensure the formation of the (2R) enantiomer. Another method involves the asymmetric hydrogenation of a precursor alkene in the presence of a chiral catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize specialized catalysts and controlled reaction conditions to achieve high yields and enantiomeric purity. The choice of catalyst and reaction parameters is crucial to ensure the desired stereochemistry and minimize by-products.
化学反応の分析
Types of Reactions
(2R)-heptadec-16-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to other functional groups.
Major Products Formed
Oxidation: Heptadec-16-en-2-one or heptadec-16-enal.
Reduction: Heptadecane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(2R)-heptadec-16-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.
作用機序
The mechanism of action of (2R)-heptadec-16-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
(2S)-heptadec-16-en-2-ol: The enantiomer of (2R)-heptadec-16-en-2-ol with opposite spatial arrangement.
Heptadec-16-en-2-one: The corresponding ketone with similar carbon chain length and double bond.
Heptadecane: The fully saturated alkane with the same carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions and interact with chiral biological targets makes it valuable in various research and industrial applications.
特性
CAS番号 |
185671-83-4 |
|---|---|
分子式 |
C17H34O |
分子量 |
254.5 g/mol |
IUPAC名 |
(2R)-heptadec-16-en-2-ol |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3,17-18H,1,4-16H2,2H3/t17-/m1/s1 |
InChIキー |
MMHQTGCODPIGTE-QGZVFWFLSA-N |
異性体SMILES |
C[C@H](CCCCCCCCCCCCCC=C)O |
正規SMILES |
CC(CCCCCCCCCCCCCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)


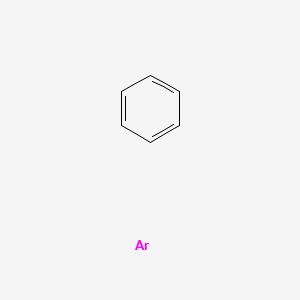
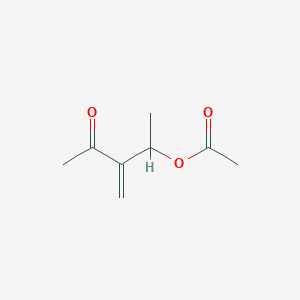
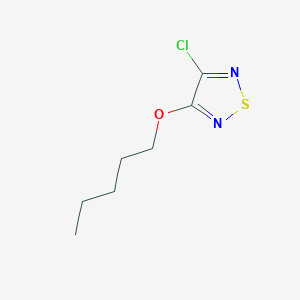
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
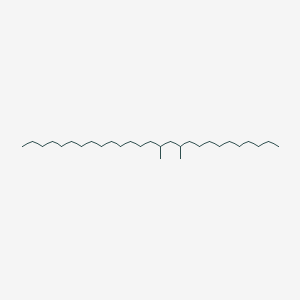
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)

